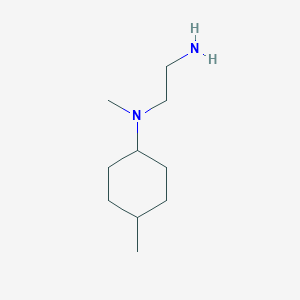

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an aminoethyl group attached to a cyclohexane ring, which is further substituted with a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine typically involves the reaction of cyclohexanone with methylamine and ethylenediamine. The process begins with the formation of an imine intermediate, which is then reduced to yield the desired amine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can further modify the amine group or the cyclohexane ring.

Substitution: The amino and methyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the cyclohexane ring or the aminoethyl group.

Applications De Recherche Scientifique

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism by which N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound has a similar aminoethyl group but differs in its silane backbone.

N-(2-aminoethyl)piperazine: Contains a piperazine ring instead of a cyclohexane ring.

N-(2-aminoethyl)glycine: Features a glycine backbone with an aminoethyl group.

Uniqueness

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required.

Activité Biologique

N-(2-aminoethyl)-N,4-dimethylcyclohexan-1-amine, also known as a derivative of bis(2-aminoethyl)amine, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its effects in various biological systems, including cytotoxicity, receptor interactions, and therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuroprotection. The following sections summarize key findings from various studies.

Cytotoxic Activity

A study evaluated the cytotoxic effects of several derivatives of bis(2-aminoethyl)amine against human cancer cell lines. The results indicated that these compounds displayed significant antiproliferative activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A549 | 13.95 ± 2.5 |

| 2 | CaCo-2 | 15.74 ± 1.7 |

| 3 | HTB-140 | 12.34 ± 1.9 |

The most potent derivative was noted to inhibit interleukin release significantly in A549 cells, suggesting anti-inflammatory properties alongside cytotoxicity .

The mechanism by which this compound exerts its effects appears to involve apoptosis induction in cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in a higher percentage of cells undergoing early and late apoptosis compared to controls:

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|

| Control | 7.3 | 5.0 |

| Compound 1 | 28.9 | 42.7 |

| Compound 4 | 26.7 | 23.5 |

These findings indicate that the compound not only inhibits cell proliferation but also promotes apoptotic pathways in cancer cells .

Receptor Interactions

This compound has been studied for its interactions with various G protein-coupled receptors (GPCRs). These receptors play crucial roles in cellular signaling and are often targets for drug development:

- Glucagon Receptor Antagonism : Some studies suggest that compounds related to this compound may act as glucagon receptor antagonists, which can be beneficial in managing diabetes by reducing glucose production in the liver .

- Cholinesterase Inhibition : The compound has also been tested for its ability to inhibit cholinesterases, which are important for neurotransmission. In vitro assays showed promising inhibition rates against human butyrylcholinesterase (hBChE) and murine acetylcholinesterase (mAChE) .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

- Cancer Treatment : A derivative demonstrated significant anti-cancer activity in lung adenocarcinoma models, with IC50 values indicating effective growth inhibition.

- Neuroprotective Effects : Other studies have suggested potential neuroprotective effects due to cholinesterase inhibition, which could have implications for treating neurodegenerative conditions like Alzheimer's disease.

Propriétés

IUPAC Name |

N'-methyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9-3-5-10(6-4-9)12(2)8-7-11/h9-10H,3-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKHTATVJKHSML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N(C)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.